1-Benzyl-5-bromopyrazin-2(1H)-one
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Overview
Description
1-Benzyl-5-bromopyrazin-2(1H)-one is an organic compound belonging to the pyrazinone family It is characterized by a benzyl group attached to the nitrogen atom at position 1 and a bromine atom at position 5 of the pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromopyrazin-2(1H)-one can be synthesized through several methods. One common approach involves the bromination of 1-benzylpyrazin-2(1H)-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-bromopyrazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazinone ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazinones can be obtained.
Oxidation Products: Oxidized derivatives of the pyrazinone ring.
Reduction Products: Reduced forms of the pyrazinone ring or the benzyl group.
Scientific Research Applications
1-Benzyl-5-bromopyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-5-bromopyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrazinone ring play crucial roles in binding to these targets, influencing their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-Benzylpyrazin-2(1H)-one: Lacks the bromine atom at position 5, leading to different reactivity and applications.
5-Bromopyrazin-2(1H)-one:
1-Benzyl-5-chloropyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.
Uniqueness: 1-Benzyl-5-bromopyrazin-2(1H)-one is unique due to the presence of both the benzyl group and the bromine atom, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
1-benzyl-5-bromopyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-8-14(11(15)6-13-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWHVCCFEWOXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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